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Compound of Interest

Compound Name:
5-(3-Cyanophenoxy)pentanoic

acid

CAS No.: 1038972-84-7

Cat. No.: B1517209

Get Quote

Executive Summary & Compound Profile
5-(3-Cyanophenoxy)pentanoic acid is a bifunctional building block characterized by a nitrile

group and a carboxylic acid, linked by a flexible pentyl ether chain. In drug discovery, it serves

as a critical linker for PROTACs (Proteolysis Targeting Chimeras) or as a scaffold for

aryloxyalkanoic acid derivatives (e.g., PPAR agonists or capsid binders).

Precise elemental analysis (CHN) is the gold standard for confirming bulk purity and solvation

state, particularly to distinguish the target molecule from hydrolysis products (amide/acid

derivatives) or starting materials.
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Property Specification

IUPAC Name 5-(3-Cyanophenoxy)pentanoic acid

CAS Number 1038972-84-7

Formula C₁₂H₁₃NO₃

Molecular Weight 219.24 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, Methanol, Ethyl Acetate

Elemental Analysis Data: Target vs. Alternatives
The following data establishes the theoretical baseline for the pure compound and compares it

against critical synthetic impurities ("Alternatives"). In a high-integrity synthesis, deviations in

Nitrogen (N) or Carbon (C) content are the primary indicators of failure modes.

Table 1: Primary Elemental Composition (Combustion
Analysis)
Acceptable tolerance for research-grade purity is ±0.40% from theoretical values.
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Element
Theoretical %
(Target)

Acceptable Range
(>98% Purity)

Diagnostic
Relevance

Carbon (C) 65.74% 65.34% – 66.14%

Low %C suggests

inorganic salt

contamination or

hydration.

Hydrogen (H) 5.98% 5.58% – 6.38%

High %H often

indicates residual

solvent (e.g., EtOAc,

Hexane).

Nitrogen (N) 6.39% 5.99% – 6.79%

Critical Marker: Loss

of N indicates nitrile

hydrolysis.

Table 2: Comparative Analysis with Synthetic Impurities
This table allows you to identify specific impurities based on EA data shifts.
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Compound
/ State

Formula % C % H % N Δ vs Target

Target

Molecule
C₁₂H₁₃NO₃ 65.74 5.98 6.39 —

Impurity A:

Hydrolyzed

Acid(Nitrile

Carboxylic

Acid)

C₁₂H₁₄O₅ 60.50 5.92 0.00

N drops to

zero; C

decreases

significantly.

Impurity B:

Hydrolyzed

Amide(Partial

Hydrolysis)

C₁₂H₁₅NO₄ 60.75 6.37 5.90

C drops ~5%;

N remains

similar but

lower.

Impurity C:

Starting

Phenol(3-

Cyanophenol

)

C₇H₅NO 70.58 4.23 11.76

C and N

spike

significantly.

Impurity D:

Ethyl

Ester(Incompl

ete

Saponificatio

n)

C₁₄H₁₇NO₃ 68.00 6.93 5.66

C and H

increase; N

decreases.

Expert Insight: If your Nitrogen value is correct (approx. 6.4%) but Carbon is low (e.g., 63%),

check for residual water. A monohydrate (C₁₂H₁₃NO₃ · H₂O) would shift values to C: 60.75%, H:

6.37%, N: 5.90%.
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Experimental Protocol: High-Precision CHN
Determination
To replicate the theoretical values, strict sample preparation is required to remove occluded

solvents and moisture.

Phase 1: Sample Pre-Treatment (Mandatory)
Recrystallization: If crude, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) to

remove unreacted phenol.

Vacuum Drying: Dry the sample at 45°C under high vacuum (<1 mbar) for 12 hours.

Reasoning: The carboxylic acid moiety can form hydrogen-bonded dimers that trap

solvent. Heat + Vacuum is required to break these lattices.

Caution: Do not exceed 60°C to avoid potential decarboxylation or nitrile degradation,

although this scaffold is generally stable.

Phase 2: Combustion Analysis Workflow
Calibration: Calibrate the analyzer (e.g., PerkinElmer 2400 or Elementar vario) using

Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.

Weighing: Weigh 1.5 – 2.5 mg of the dried sample into a tin capsule. Use a microbalance

with ±0.001 mg precision.

Tip: Fold the tin capsule tightly to exclude atmospheric nitrogen/air pockets.

Combustion: Run at 950°C in Oxygen environment.

Validation: Run samples in duplicate. Results must agree within 0.2%.

Structural Validation Logic (Decision Tree)
The following diagram illustrates the logical workflow to validate the compound using the data

provided above.
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Start: Crude Solid
5-(3-Cyanophenoxy)pentanoic acid

Perform CHN Analysis

Check Nitrogen (N)
Target: 6.39%

N ≈ 0%
(Impurity A: Di-acid)

N is absent

N > 10%
(Impurity C: Phenol)

N is too high

N ≈ 6.0 - 6.8%

N is within range

Check Carbon (C)
Target: 65.74%

C < 64%
(Hydrate or Solvent Trap)

Low C

C > 67%
(Impurity D: Ethyl Ester)

High C

PASS: Validated Material

C within range

Action: Dry @ 50°C/Vac
Re-test

Click to download full resolution via product page

Figure 1: Logical decision tree for interpreting Elemental Analysis data during the synthesis of

5-(3-Cyanophenoxy)pentanoic acid.

Cross-Validation Techniques
While EA confirms bulk purity, it should be triangulated with spectroscopic data for absolute

structural confirmation.
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¹H NMR (DMSO-d₆, 400 MHz):

Look for the triplet at ~2.3 ppm (CH₂ adjacent to Carbonyl) and the triplet at ~4.0 ppm

(CH₂ adjacent to Oxygen).

Key Check: Ensure integration ratio of aromatic protons (4H) to aliphatic chain (8H) is 1:2.

IR Spectroscopy:

Nitrile (CN): Sharp peak at ~2230 cm⁻¹. Absence of this peak confirms hydrolysis (Impurity

A).

Carbonyl (C=O): Strong peak at ~1700-1730 cm⁻¹.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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